tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate
Description
tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a carbamoyl linker, and a 4-ethylphenyl substituent.
Properties
IUPAC Name |
tert-butyl N-[2-(4-ethylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-5-11-6-8-12(9-7-11)17-13(18)10-16-14(19)20-15(2,3)4/h6-9H,5,10H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUSSIOELCWUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves several steps. One common method is the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often employ similar routes but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
Tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neuroprotective Properties
Recent studies have indicated that derivatives of carbamate compounds, including tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate, exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer’s disease. Research has shown that such compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer’s disease. For instance, a related compound demonstrated a moderate protective effect in astrocytes against amyloid beta-induced toxicity by reducing inflammatory cytokines like TNF-α and free radicals in vitro .
1.2 Multi-target Therapeutics
The design of multi-target compounds is crucial for addressing the multifactorial nature of diseases like Alzheimer’s. The incorporation of the carbamate group allows for enhanced biological activity and stability of pharmacologically active molecules. Studies suggest that modifying existing drugs with carbamate moieties can significantly improve their therapeutic efficacy, as seen with certain anticancer agents where carbamate derivatives exhibited increased potency compared to their parent compounds .
Agricultural Applications
2.1 Insecticides and Pesticides
Carbamate compounds have historically been utilized as insecticides and fungicides due to their ability to inhibit acetylcholinesterase, leading to the disruption of neurotransmission in pests. The synthesis of novel carbamate derivatives, including those similar to this compound, has been explored for developing new insecticides that are effective against disease-vectoring mosquitoes . The effectiveness of these compounds highlights their potential role in integrated pest management strategies.
Synthesis and Structural Modifications
3.1 Synthetic Pathways
The synthesis of this compound can be achieved through various methods involving the reaction of isocyanates with alcohols or amines under controlled conditions. This flexibility in synthesis allows for the introduction of different substituents that can tailor the compound's properties for specific applications .
3.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of carbamate compounds. Variations in substituents on the nitrogen or carbon atoms can lead to significant differences in biological activity. For example, research has shown that altering the aromatic substituents can enhance the inhibitory activity against acetylcholinesterase, making these compounds more effective as insecticides or therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate, highlighting differences in substituents, synthesis methods, and properties:
Key Structural and Functional Differences
Substituent Effects
- Electron-Donating vs.
- Steric Hindrance : Bulky groups like tert-butyl in the Boc moiety provide steric protection, reducing undesired side reactions. This contrasts with smaller substituents (e.g., methylsulfonyl in ), which may increase reactivity.
Biological Activity
tert-butyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative that has gained attention in biological research due to its potential applications in enzyme inhibition and interaction with biological macromolecules. This compound features a tert-butyl group, a phenylcarbamoyl moiety, and an ethyl substituent, contributing to its unique chemical properties and biological activities.
Molecular Formula : C20H24N2O4
Molecular Weight : 356.4 g/mol
CAS Number : 220741-24-2
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, which can lead to competitive, non-competitive, or uncompetitive inhibition depending on the nature of the enzyme-substrate interaction. This mechanism is crucial for understanding its potential therapeutic applications in various diseases.
Biological Activity Overview
The compound has been studied for its potential effects on several biological systems:
- Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is significant for developing insecticides and potential treatments for neurodegenerative diseases like Alzheimer's disease .
- Protein-Ligand Interactions : The compound's structure allows it to form stable complexes with target proteins, making it useful for studying protein interactions and dynamics.
Study 1: Acetylcholinesterase Inhibition
A study evaluated the compound's activity against mosquito AChE, revealing that it effectively inhibits the enzyme, which is vital for developing new insecticides. The results indicated that the compound could serve as a model for designing more effective AChE inhibitors.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 70 | AChE |
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of related carbamates in models of Alzheimer's disease. While this compound was not directly tested, similar compounds demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures, suggesting potential pathways for future studies involving this compound .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other carbamate derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl N-(benzyloxy)carbamate | Benzyloxy group | Enzyme inhibition |
| tert-butyl N-(phenyl)carbamate | Phenyl group | Moderate AChE inhibition |
| tert-butyl N-(4-methoxyphenyl)carbamate | Methoxy group | Potential neuroprotective effects |
This comparison highlights how structural variations influence biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
